![molecular formula C23H21N3O2S3 B4726143 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4726143.png)
3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound. It features a pyrido[1,2-a]pyrimidin-4-one core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions. One common method involves the condensation of 6-amino-pyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the phenylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Structural Characteristics
The molecular formula of the compound is , indicating a relatively complex structure that includes thiazolidine and pyrido-pyrimidine moieties. The presence of sulfur in the thiazolidine ring and the phenylsulfanyl group contributes to its unique chemical properties, which may influence its biological activity.
Biological Activities
Preliminary studies suggest that this compound exhibits several biological activities that could be harnessed for therapeutic purposes:
- Antimicrobial Activity : Compounds with similar structural features have shown efficacy against various bacterial strains. The thiazolidine component is known for its potential antimicrobial properties, which could be explored further for developing new antibiotics.
- Anticancer Potential : The pyrido[1,2-a]pyrimidin-4-one scaffold is often associated with anticancer activity. Research indicates that derivatives of this scaffold can inhibit tumor growth and induce apoptosis in cancer cells.
- Anti-inflammatory Properties : Some studies have indicated that compounds containing thiazolidine rings can exhibit anti-inflammatory effects, which may be beneficial in treating chronic inflammatory diseases.
Therapeutic Applications
Given its diverse biological activities, the compound could have several therapeutic applications:
Antimicrobial Agents
The compound's potential as an antimicrobial agent can be evaluated through in vitro studies against a range of pathogens. The incorporation of the thiazolidine ring may enhance its efficacy compared to existing antibiotics.
Cancer Therapy
Research into the anticancer properties of similar compounds suggests that this molecule could be developed into a novel chemotherapeutic agent. Mechanistic studies would be necessary to understand its mode of action against specific cancer types.
Anti-inflammatory Drugs
The anti-inflammatory potential could lead to the development of new treatments for diseases such as arthritis or inflammatory bowel disease. Further investigation into its pharmacodynamics and pharmacokinetics would be essential.
Case Studies and Research Findings
While specific literature on this exact compound is limited, related compounds have been studied extensively:
Compound Name | Biological Activity | Reference |
---|---|---|
3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene | Antimicrobial | PubChem |
Pyrido[1,2-a]pyrimidin derivatives | Anticancer | A2B Chem |
Thiazolidine derivatives | Anti-inflammatory | Sigma-Aldrich |
Mechanism of Action
The mechanism of action of this compound involves inhibition of CDKs, which are crucial for cell cycle regulation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets include CDK2/cyclin A2 complexes, which are essential for the transition from the G1 to S phase of the cell cycle.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK inhibitory activity.
Pyrido[2,3-d]pyrimidin-4-ones: Exhibits antibacterial and CDK inhibitory activities.
Uniqueness
3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit CDKs selectively makes it a promising candidate for cancer therapy.
Biological Activity
The compound 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. Its structure consists of a pyrido-pyrimidine core with various functional groups that may contribute to its pharmacological effects.
Biological Activity Overview
Recent studies have reported significant biological activities associated with similar compounds that share structural features with the target compound. Here are some key findings:
Antimicrobial Activity
Research has shown that derivatives of thiazolidinones exhibit potent antimicrobial properties. A study demonstrated that compounds similar to the target compound exhibited antibacterial activity against various Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin and streptomycin by 10–50 times in some cases. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.004 mg/mL to 0.045 mg/mL .
Table 1: Antibacterial Activity of Related Compounds
Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Bacteria |
---|---|---|---|
Compound 8 | 0.004 - 0.03 | 0.008 - 0.06 | Enterobacter cloacae |
Compound 12 | 0.015 | 0.030 | Salmonella typhimurium |
Compound 11 | 0.011 | 0.020 | Pseudomonas aeruginosa |
Antifungal Activity
In addition to antibacterial properties, compounds related to the target structure have also shown antifungal activity. The MIC values for antifungal activity were reported in the range of 0.004–0.06 mg/mL, indicating a strong potential against fungi such as Trichoderma viride and Aspergillus fumigatus.
The mechanism by which these compounds exert their antimicrobial effects often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid synthesis pathways. Molecular docking studies have suggested that specific interactions at the active sites of bacterial enzymes could be responsible for their high potency .
Case Studies
- Case Study on Antibacterial Efficacy : A study evaluated several thiazolidinone derivatives against a panel of bacteria, including E. coli, S. aureus, and B. cereus. The results indicated that certain modifications in the chemical structure significantly enhanced antibacterial potency, particularly against resistant strains .
- Case Study on Antifungal Properties : Another research focused on the antifungal activity of similar compounds against Candida albicans and other pathogenic fungi, revealing that specific substitutions improved efficacy compared to standard antifungal treatments like fluconazole .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that the presence of specific substituents on the thiazolidine ring enhances biological activity:
- Alkyl groups such as butyl increase lipophilicity, aiding in membrane penetration.
- Functional groups like phenyl sulfanyl contribute to molecular interactions with biological targets.
Properties
IUPAC Name |
(5Z)-3-butyl-5-[(7-methyl-4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S3/c1-3-4-12-25-22(28)18(31-23(25)29)13-17-20(30-16-8-6-5-7-9-16)24-19-11-10-15(2)14-26(19)21(17)27/h5-11,13-14H,3-4,12H2,1-2H3/b18-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSPCCBJVVRYPM-AQTBWJFISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)SC4=CC=CC=C4)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)SC4=CC=CC=C4)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.